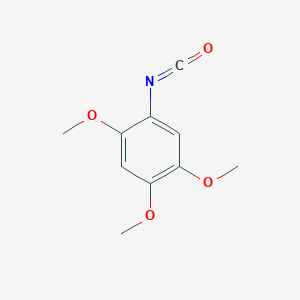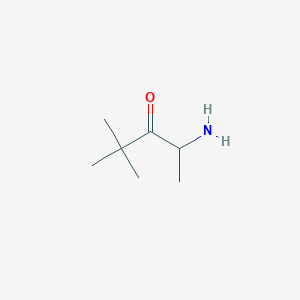
5-(1-Phenylcyclopropyl)-3-isoxazolecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Phenylcyclopropyl)-3-isoxazolecarboxylic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenylcyclopropyl)-3-isoxazolecarboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of oximes with alkynes in the presence of an oxidizing agent such as sodium hypochlorite and a base like triethylamine . This reaction proceeds via the in situ generation of nitrile oxide intermediates, which then undergo cycloaddition to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-catalyzed reactions. For example, the use of copper (I) or ruthenium (II) catalysts in (3 + 2) cycloaddition reactions is common . These methods are advantageous due to their high yields and functional group compatibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Phenylcyclopropyl)-3-isoxazolecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl or isoxazole rings .
Applications De Recherche Scientifique
5-(1-Phenylcyclopropyl)-3-isoxazolecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic effects in various diseases.
Industry: Isoxazole derivatives are used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-(1-Phenylcyclopropyl)-3-isoxazolecarboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(1-Phenylcyclopropyl)-3-isoxazolecarboxylic acid include other isoxazole derivatives and cyclopropyl-containing compounds. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of the isoxazole ring and the phenylcyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H11NO3 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c15-12(16)10-8-11(17-14-10)13(6-7-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |
Clé InChI |
GNVCNPMSMKTZKF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=CC=C2)C3=CC(=NO3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)






![1-[1-(3-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533999.png)
